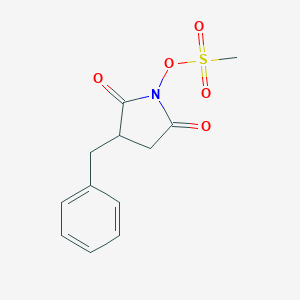

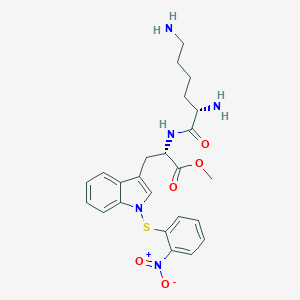

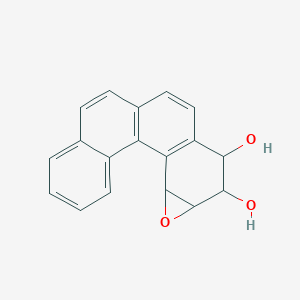

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tartaric acid esters involves chemical reactions that introduce ester groups into the tartaric acid molecule. A study by Byun and Bittman (1993) describes an economical one-pot synthesis method for producing dimethyl 2,3-O-benzylidene-L-tartrate, a similar ester derivative of tartaric acid, highlighting the efficiency and high yield of such synthetic approaches (Byun & Bittman, 1993).

Molecular Structure Analysis

The molecular structure of tartaric acid esters is characterized by the presence of ester groups attached to the tartaric acid backbone. These modifications influence the molecule's physical and chemical properties. Studies on tartaric acid derivatives, such as those by Gawroński et al. (1997), provide insights into the conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions in various chemical environments (Gawroński et al., 1997).

Chemical Reactions and Properties

Tartaric acid esters participate in various chemical reactions, leveraging their chiral centers for asymmetric synthesis. Zhu et al. (2017) developed a mild, transition-metal-free protocol for the reductive dimerization of α-ketoesters, which can be applied to synthesize 2,3-dialkylated tartaric acid esters, demonstrating the versatility of these compounds in synthetic chemistry (Zhu et al., 2017).

Physical Properties Analysis

The physical properties of tartaric acid esters, such as solubility, melting point, and crystallinity, are influenced by the nature of the ester groups. Zawada et al. (2017) explored the use of tartaric acid derivatives as plasticizers, indicating how esterification can modify the physical properties of the parent compound to suit specific applications (Zawada et al., 2017).

Chemical Properties Analysis

The chemical properties of tartaric acid esters, such as reactivity and stability, are key to their application in synthesis and materials science. For instance, the hydrolytic and enzymatic stability of tartaric acid esters, as studied by Zawada et al. (2017), is essential for their biodegradability and sustainability in green chemistry applications (Zawada et al., 2017).

properties

IUPAC Name |

dimethyl (4R,5R)-2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCUQFGXSPZCK-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)

![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)

![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)